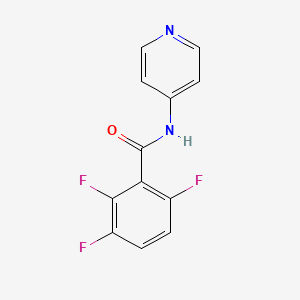

2,3,6-Trifluoro-N-(4-pyridinyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

501442-51-9 |

|---|---|

Molecular Formula |

C12H7F3N2O |

Molecular Weight |

252.19 g/mol |

IUPAC Name |

2,3,6-trifluoro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H7F3N2O/c13-8-1-2-9(14)11(15)10(8)12(18)17-7-3-5-16-6-4-7/h1-6H,(H,16,17,18) |

InChI Key |

LKZGBIPSDORZBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)NC2=CC=NC=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the Benzamide (B126) Core

A logical retrosynthetic analysis of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide identifies the central amide bond as the primary disconnection point. This approach simplifies the molecule into two key synthons: an activated derivative of 2,3,6-trifluorobenzoic acid and 4-aminopyridine.

Figure 1: Retrosynthetic Disconnection of this compound

Synthesis of Key Precursors and Trifluorinated Building Blocks

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors.

2,3,6-Trifluorobenzoic Acid: This crucial building block can be synthesized through various methods. One common approach involves the ortho-lithiation of 1,2,4-trifluorobenzene followed by carboxylation with carbon dioxide. The reaction is typically carried out at low temperatures using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran.

4-Aminopyridine: This precursor is commercially available. Its nucleophilicity is a key factor in the subsequent amide bond formation.

Activated 2,3,6-Trifluorobenzoic Acid Derivatives: To facilitate the amide coupling, the carboxylic acid is typically converted into a more reactive species. A common strategy is the formation of the corresponding 2,3,6-trifluorobenzoyl chloride . This can be achieved by treating 2,3,6-trifluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Optimization of Amide Bond Formation Reactions

The coupling of 2,3,6-trifluorobenzoyl chloride with 4-aminopyridine is the pivotal step in the synthesis. The electron-withdrawing nature of the fluorine atoms on the benzoyl chloride enhances its electrophilicity, while the pyridine (B92270) nitrogen in 4-aminopyridine can be basic enough to require careful control of reaction conditions to avoid side reactions.

Optimization of this reaction involves screening various parameters:

| Parameter | Variations | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN) | To ensure solubility of reactants and facilitate the reaction. |

| Base | Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | To neutralize the HCl generated during the reaction and prevent protonation of 4-aminopyridine. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize potential side reactions. |

| Coupling Reagents | Direct acylation with acyl chloride, or use of coupling agents like HATU, HOBt/EDC with the carboxylic acid. | To explore different activation methods for the carboxylic acid. |

A typical procedure involves the slow addition of 2,3,6-trifluorobenzoyl chloride to a solution of 4-aminopyridine and a non-nucleophilic base in an aprotic solvent. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Regioselective Functionalization of the Pyridine Moiety

Once this compound is synthesized, the pyridine ring offers sites for further functionalization. The electronic properties of the pyridine ring are influenced by the electron-withdrawing benzamide group, directing subsequent reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at the 3- and 5-positions might be possible.

Nucleophilic Aromatic Substitution: The pyridine ring, particularly when quaternized at the nitrogen, can be susceptible to nucleophilic attack, primarily at the 2- and 6-positions.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could offer a powerful tool for the regioselective functionalization of the pyridine ring at positions that are otherwise difficult to access. For instance, directed C-H activation could potentially functionalize the C-3 or C-5 positions.

Development of Novel Synthetic Routes for Benzamide-Pyridinyl Hybrids

Research into novel synthetic routes for benzamide-pyridinyl hybrids is an active area. One potential approach could involve a convergent synthesis where a functionalized pyridine precursor is coupled with the benzamide fragment in the final step. For example, a pre-functionalized 4-aminopyridine derivative could be used in the amide coupling reaction.

Stereoselective Synthesis Approaches (if applicable)

For the parent compound, this compound, there are no stereocenters, and therefore, stereoselective synthesis is not applicable. However, if chiral centers were to be introduced into the molecule, for instance, through functionalization of the pyridine or benzamide rings with chiral substituents, then stereoselective synthetic methods would become crucial. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of enantiomers through chiral chromatography.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be a critical first step to confirm the elemental composition of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be utilized. The expected outcome would be the determination of the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which would then be used to unequivocally establish its molecular formula, C₁₂H₇F₃N₂O. Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. Analysis of the resulting fragment ions would provide valuable insights into the compound's structure, corroborating the connectivity of the trifluorobenzoyl and aminopyridine moieties.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

A suite of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments would be indispensable for the complete structural elucidation of this compound in solution.

¹H NMR: This would reveal the chemical shifts, integration, and coupling patterns of the proton nuclei, providing information about the aromatic protons on both the benzamide (B126) and pyridine (B92270) rings, as well as the amide proton.

¹³C NMR: This technique would identify the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon and the fluorinated and non-fluorinated aromatic carbons.

¹⁹F NMR: Given the three fluorine atoms, ¹⁹F NMR would be particularly informative, showing distinct signals for each fluorine atom and providing data on their chemical environment and coupling with neighboring nuclei.

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range correlations between protons and carbons, which is crucial for confirming the connectivity between the two aromatic rings via the amide linkage.

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound. Key vibrational bands expected would include the N-H stretching and bending frequencies of the amide group, the C=O stretching of the amide carbonyl, C-N stretching, and the aromatic C-H and C=C stretching vibrations. The C-F stretching vibrations would also produce strong, characteristic signals in the fingerprint region of the IR spectrum. Together, the IR and Raman spectra would provide a unique "vibrational fingerprint" for the compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

The molecular structure of this compound does not possess a chiral center, and therefore, the compound is achiral. Consequently, it would not exhibit optical activity, and chiroptical spectroscopy techniques such as circular dichroism (CD) would not be applicable for assessing enantiomeric purity.

Computational Chemistry and Molecular Modeling Studies

Cheminformatics Analysis of Related Chemical Space and Scaffold Diversity

Without foundational research on 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide, any attempt to create the specified content would be speculative and would not adhere to the required standards of accuracy and focus.

Molecular and Cellular Mechanistic Investigations

Biochemical Assay Development for Specific Enzyme Inhibition or Receptor Binding Studies

To determine the molecular target of a compound, researchers first develop biochemical assays. These in vitro tests are designed to measure the interaction between the compound and a specific biological molecule, such as an enzyme or a receptor. For instance, if 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide were hypothesized to be an enzyme inhibitor, an assay would be established to measure the enzyme's activity in the presence and absence of the compound. This typically involves monitoring the conversion of a substrate to a product. The potency of the inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Similarly, for receptor binding, assays are developed to quantify the affinity of the compound for a specific receptor. This is often done using radioligand binding assays, where a known radioactive ligand competes with the test compound for binding to the receptor. The affinity is typically reported as the inhibition constant (Ki).

Cellular Pathway Perturbation Analysis Using Reporter Gene Assays

Once a molecular target is identified, the next step is to understand how the compound affects cellular signaling pathways. Reporter gene assays are a common tool for this purpose. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a specific signaling pathway. If the compound perturbs this pathway, it will lead to a change in the expression of the reporter gene, which can be easily measured. This allows researchers to understand the downstream cellular consequences of the compound's interaction with its target.

Investigation of Protein-Ligand Interaction Modes via Biophysical Techniques (e.g., SPR, ITC)

To understand how a compound binds to its protein target at a molecular level, biophysical techniques are employed. nih.govxantec.comreichertspr.comnicoyalife.comnih.govSurface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. xantec.comreichertspr.com This provides information on the kinetics of the interaction, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be calculated. xantec.comreichertspr.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a protein in solution. nih.govnicoyalife.comnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nicoyalife.com

| Technique | Principle | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon ligand binding. xantec.comreichertspr.com | Association rate (kon), Dissociation rate (koff), Affinity (KD) xantec.comreichertspr.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat absorbed or released during a binding event. nih.govnicoyalife.comnih.gov | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) nicoyalife.com |

High-Throughput Screening Approaches for Identifying Novel Biological Interactions

High-throughput screening (HTS) involves the automated testing of large libraries of chemical compounds to identify those that have a desired biological activity. mdpi.com This approach could be used to screen for novel biological targets of this compound or to identify other compounds with similar activity. HTS assays are typically designed to be simple, robust, and scalable, allowing for the rapid screening of thousands of compounds.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how chemical modifications affect their biological activity. researchgate.netmdpi.comnih.gov This information is crucial for optimizing the potency and selectivity of a lead compound. For benzamide-containing compounds, for example, modifications to the benzamide (B126) ring or the pyridinyl group of this compound would be systematically made, and the resulting compounds would be tested in the relevant biological assays. nih.gov

Structure-Mechanism Relationship (SMR) studies aim to understand how changes in chemical structure affect the mechanism of action of a compound. This could involve investigating how structural modifications alter the binding mode of the compound to its target or how they influence its effects on cellular pathways.

Omics-Based Approaches (e.g., Proteomics, Metabolomics) for System-Level Mechanistic Understanding

To gain a broader understanding of the cellular effects of a compound, "omics" approaches can be used. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. By comparing the proteome of cells treated with a compound to that of untreated cells, researchers can identify proteins and pathways that are affected by the compound.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov This can provide insights into how a compound alters cellular metabolism and other biochemical pathways. nih.gov These systems-level approaches can reveal unexpected effects of a compound and provide a more holistic view of its mechanism of action. nih.gov

Preclinical Pharmacological Research in Model Systems

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes or Hepatocytes

No specific data on the in vitro metabolic stability of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide in human, rat, mouse, dog, or monkey liver microsomes or hepatocytes has been publicly reported. In general, such studies are crucial in early drug discovery to predict the in vivo clearance of a compound. The stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. The results are often expressed as the half-life (t½) or intrinsic clearance (CLint).

Metabolite identification studies would involve treating the compound with these in vitro systems and subsequently analyzing the samples using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of any metabolites formed. Common metabolic pathways for compounds containing aromatic rings and amide linkages include hydroxylation, N-dealkylation, and amide hydrolysis. The trifluorinated benzene (B151609) ring might also be subject to metabolism, although fluorination can sometimes block metabolic sites.

Plasma Protein Binding Studies in Preclinical Research Matrices

There is no publicly available information regarding the plasma protein binding of this compound in human, rat, mouse, dog, or monkey plasma. Plasma protein binding is a critical parameter that influences the distribution and clearance of a drug, as only the unbound fraction is generally considered pharmacologically active. This is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. The results are expressed as the percentage of the drug that is bound to plasma proteins.

Target Engagement Studies in Relevant In Vitro or Ex Vivo Biological Models

Information on the specific biological target of this compound is not available in the public domain. Consequently, no target engagement studies in relevant in vitro or ex vivo models have been reported. Such studies are essential to confirm that a compound interacts with its intended target in a biological system and to understand the concentration-response relationship. The specific assays used would depend on the nature of the biological target.

Proof-of-Concept Studies for Biochemical or Cellular Pathway Modulation in Organismal Models

As the biological target and mechanism of action of this compound are not publicly known, there are no reported proof-of-concept studies demonstrating its ability to modulate a biochemical or cellular pathway in any organismal models. These studies are vital to validate the therapeutic hypothesis and to provide evidence of a compound's potential efficacy in a living organism.

Elucidation of Absorption, Distribution, and Elimination Mechanisms in Non-Human Preclinical Models (excluding clinical PK)

No preclinical studies detailing the absorption, distribution, and elimination (ADE) mechanisms of this compound in non-human models have been published. ADE studies are fundamental to understanding the pharmacokinetic profile of a drug candidate. These studies typically involve administering the compound to preclinical species (e.g., rats, dogs) and analyzing its concentration in various biological matrices over time to determine parameters such as bioavailability, volume of distribution, and routes of elimination.

Advanced Analytical Method Development for Research Applications

Development of LC-MS/MS Methods for Quantitative Analysis in Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of xenobiotics in biological matrices due to its inherent selectivity and sensitivity. The development of a validated LC-MS/MS method for "2,3,6-Trifluoro-N-(4-pyridinyl)benzamide" is critical for pharmacokinetic, metabolism, and toxicology studies.

A hypothetical LC-MS/MS method for the quantification of "this compound" in human plasma has been conceptualized. The sample preparation would likely involve a protein precipitation step using a solvent like acetonitrile (B52724), which is a common and effective technique for removing high-abundance proteins from plasma samples. njit.edunih.gov For enhanced cleanup and to mitigate matrix effects, solid-phase extraction (SPE) could be employed as an alternative or subsequent step. researchgate.net

Chromatographic separation would be achieved on a reverse-phase C18 column, a versatile stationary phase suitable for a broad range of small molecules. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component with a formic acid modifier (for improved protonation and peak shape) and an organic component like acetonitrile or methanol (B129727) would be optimized to ensure efficient separation from endogenous plasma components. njit.edunih.gov

Detection would be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The high sensitivity and specificity of this technique are achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. njit.eduresearchgate.net The trifluorinated nature of the target compound would likely yield a distinct isotopic pattern and fragmentation profile, aiding in its unambiguous identification and quantification. The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect to ensure reliable and reproducible results. njit.edunih.gov

Interactive Data Table: Hypothetical LC-MS/MS Method Parameters for this compound in Human Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally (using a stable isotope-labeled analog) |

| Linear Range | 1 - 1000 ng/mL |

| Intra- and Inter-day Precision | < 15% RSD |

| Accuracy | 85 - 115% |

Chiral Separation Techniques for Enantiomeric Analysis

While "this compound" itself is not chiral, derivatives or related compounds in a research program might possess stereogenic centers. In such cases, the development of enantioselective analytical methods is paramount, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most widely employed techniques for chiral separations. unizg.hrchemrxiv.org

The selection of an appropriate CSP is the most critical step in developing a chiral separation method. For compounds containing aromatic rings and amide functionalities, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful. chemrxiv.orgnih.gov These phases can offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.

For a hypothetical chiral derivative of "this compound," a screening approach using a variety of polysaccharide-based columns under different mobile phase conditions (normal-phase, polar organic, and reversed-phase) would be a prudent starting point. unizg.hrmdpi.com Normal-phase chromatography, with mobile phases typically consisting of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), often provides excellent enantioselectivity on these CSPs. unizg.hr The addition of a small amount of an acidic or basic additive can be beneficial for improving peak shape and resolution, especially for compounds with ionizable groups. unizg.hr

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. nih.gov The mobile phase in SFC is typically composed of supercritical carbon dioxide and an organic co-solvent, often an alcohol. The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC. nih.gov

Interactive Data Table: Hypothetical Chiral Stationary Phase Screening for a Derivative of this compound

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10, v/v) | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (80/20, v/v) | 2.5 |

| Cellulose tris(4-methylbenzoate) | Methanol/Acetonitrile (50/50, v/v) | 1.2 |

| Vancomycin-based CSP | 10 mM Ammonium acetate (B1210297) in Water/Acetonitrile (70/30, v/v) | 0.9 |

Spectroscopic Methods for Real-Time Monitoring of Chemical Reactions and Interactions

The ability to monitor chemical reactions in real-time is invaluable for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to achieve this goal. nih.govnih.gov For the synthesis of "this compound," which likely involves the formation of an amide bond, in-situ Fourier-transform infrared (FTIR) spectroscopy would be a particularly powerful tool.

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the progress of the reaction can be monitored by observing changes in the infrared spectrum. For example, the disappearance of the characteristic vibrational bands of the starting materials (e.g., the carbonyl stretch of an acyl chloride and the N-H bend of an amine) and the appearance of the amide I and amide II bands of the product would provide a direct measure of reaction completion. nih.gov This real-time data allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over- or under-reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for real-time reaction monitoring. The fluorine atoms in "this compound" provide a unique spectroscopic handle. ¹⁹F NMR could be used to track the conversion of a fluorinated starting material to the final product, as the chemical shifts of the fluorine nuclei are highly sensitive to their chemical environment.

Furthermore, UV-Vis spectroscopy can be employed to study the interactions of "this compound" with biological macromolecules, such as proteins or nucleic acids. Changes in the absorption spectrum of the compound upon binding to a target molecule can provide information about the binding affinity and stoichiometry of the interaction.

Interactive Data Table: Spectroscopic Techniques for Real-Time Monitoring and Interaction Studies

| Spectroscopic Technique | Application | Key Parameters to Monitor |

| In-situ FTIR (ATR) | Real-time monitoring of synthesis | Disappearance of reactant peaks (e.g., C=O stretch of acyl chloride), Appearance of product peaks (e.g., Amide I and II bands) |

| ¹⁹F NMR Spectroscopy | Reaction kinetics and purity analysis | Chemical shift changes of fluorine atoms, Integration of reactant and product signals |

| UV-Vis Spectroscopy | Binding studies with biomolecules | Changes in absorbance maxima and intensity upon titration with a binding partner |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research

Microfluidic and lab-on-a-chip technologies offer significant advantages for high-throughput research by miniaturizing and automating chemical and biological processes. researchgate.netnih.gov These platforms enable the rapid screening of reaction conditions, catalysts, and biological activities using minute quantities of reagents, thereby accelerating the research and development process.

For the discovery and optimization of synthetic routes to "this compound," a microfluidic reactor system could be employed for high-throughput reaction screening. chemrxiv.org Such a system would allow for the parallel execution of numerous reactions under varying conditions (e.g., temperature, catalyst, solvent, stoichiometry). The output of the microreactors could be directly coupled to an analytical technique, such as mass spectrometry, for rapid product analysis and yield determination. This approach facilitates the rapid identification of optimal reaction conditions while minimizing waste.

Droplet-based microfluidics is another powerful tool for high-throughput screening. mdpi.com In this approach, individual reactions are encapsulated in picoliter- to nanoliter-sized droplets that are generated and manipulated within a microfluidic device. Each droplet acts as an independent microreactor, allowing for millions of experiments to be performed in a short period. This technology could be applied to screen large libraries of compounds for their ability to catalyze the synthesis of "this compound" or to identify derivatives with desired biological activities.

Miniaturized analytical platforms, such as chip-based electrophoresis and integrated LC-MS systems, can also be developed for the rapid analysis of "this compound" in various samples. nih.gov These systems offer the benefits of reduced sample and solvent consumption, faster analysis times, and the potential for portability, making them well-suited for high-throughput applications in drug discovery and development.

Interactive Data Table: Microfluidic Platforms for High-Throughput Research of this compound

| Microfluidic Platform | Application | Advantages |

| Microreactor Array | High-throughput reaction optimization | Parallel screening of multiple reaction conditions, Reduced reagent consumption, Rapid identification of optimal parameters |

| Droplet-Based Microfluidics | Catalyst and compound library screening | Ultra-high throughput (millions of reactions), Minimal sample volumes, Single-cell or single-molecule analysis capabilities |

| Integrated Lab-on-a-Chip | Rapid analysis of biological samples | Miniaturization of sample preparation and analysis, Faster separation times, Potential for point-of-care diagnostics |

Chemical Derivatization and Analog Synthesis for Research Exploration

Design Principles for Generating Structural Analogs and Probes

The design of structural analogs and probes of 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide is guided by a systematic approach to understanding how molecular changes impact its biological function. Key design principles involve modifications at three primary locations: the trifluorobenzoyl ring, the central amide linkage, and the 4-pyridinyl moiety.

Trifluorobenzoyl Ring Modifications: The fluorine substitution pattern on the benzoyl ring is a critical determinant of the molecule's electronic properties and potential interactions with biological targets. Analogs can be designed by:

Varying Fluorine Substitution: Synthesizing isomers with different fluorine positions (e.g., 2,4,5-trifluoro or 3,4,5-trifluoro) can probe the importance of the specific electronic distribution for activity.

Replacing Fluorine with Other Halogens: Substituting fluorine with chlorine or bromine can explore the impact of atomic size and electronegativity on binding affinity.

Introducing Other Substituents: Replacing one or more fluorine atoms with small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or cyano groups can modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

Amide Linkage Modifications: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor. Modifications to this linker can influence conformational preferences and metabolic stability. Strategies include:

Amide Bond Isosteres: Replacing the amide with bioisosteres such as a 1,2,3-triazole, oxadiazole, or a retro-amide can alter the electronic and geometric properties while potentially improving metabolic stability. researchgate.net

N-Alkylation: Introduction of a methyl group on the amide nitrogen can prevent hydrogen bond donation and introduce steric hindrance, which can be informative for SAR studies.

4-Pyridinyl Moiety Modifications: The pyridine (B92270) ring is a key feature, likely involved in hydrogen bonding or π-stacking interactions. Analog design can involve:

Positional Isomerism: Moving the nitrogen atom within the pyridine ring (e.g., to the 2- or 3-position) can significantly alter the geometry and basicity of the molecule.

Ring Substitution: Introducing substituents on the pyridine ring can modulate its electronic properties and provide handles for further functionalization. For instance, adding electron-donating or electron-withdrawing groups can fine-tune the pKa of the pyridine nitrogen.

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or even non-aromatic saturated rings can provide insights into the necessary features for biological activity.

The following table summarizes these design principles for generating structural analogs:

| Modification Site | Design Principle | Example Modification | Potential Impact |

| Trifluorobenzoyl Ring | Varying Halogen Substitution | 2,4,6-Trichlorobenzoyl | Altered electronics and lipophilicity |

| Introducing Non-Halogen Substituents | 2,6-Difluoro-3-methoxybenzoyl | Modified hydrogen bonding and polarity | |

| Amide Linkage | Bioisosteric Replacement | 1,2,3-Triazole linker | Improved metabolic stability, altered geometry |

| N-Alkylation | N-Methyl-2,3,6-Trifluoro-N-(4-pyridinyl)benzamide | Blocked H-bond donation, conformational restriction | |

| 4-Pyridinyl Moiety | Positional Isomerism | N-(2-pyridinyl)benzamide analog | Altered basicity and interaction geometry |

| Ring Substitution | N-(2-Chloro-4-pyridinyl)benzamide | Modified electronics and potential for new interactions | |

| Bioisosteric Replacement | N-(4-pyrimidinyl)benzamide | Altered H-bonding pattern and aromaticity |

Synthesis of Isosteric and Bioisosteric Replacements to Modulate Properties

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov For this compound, these replacements can be applied to both the trifluorobenzoyl and the 4-pyridinyl moieties to modulate properties such as binding affinity, selectivity, metabolic stability, and cell permeability.

Synthesis of Pyridinyl Moiety Bioisosteres: The 4-pyridinyl group is a common pharmacophore, and its replacement with various bioisosteres can yield valuable SAR data.

Five-Membered Heterocycles: Thiazole, oxazole, or imidazole (B134444) rings can also be used as pyridine replacements. These smaller rings can alter the spatial arrangement of key interaction points.

Non-aromatic and Saturated Rings: In some cases, replacing the aromatic pyridine with a saturated ring like piperidine (B6355638) or even a bicyclic system can lead to improved physicochemical properties. nih.gov For example, replacing the pyridine in a molecule with a 3-azabicyclo[3.1.1]heptane has been shown to improve solubility and metabolic stability. nih.gov

The following table provides examples of isosteric and bioisosteric replacements and their rationale:

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Synthetic Approach |

| Trifluorobenzoyl | 2,4,6-Trifluoropyridinoyl | Introduce a hydrogen bond acceptor, alter electronics | Coupling of the corresponding pyridinoyl chloride with 4-aminopyridine |

| 4-Pyridinyl | 4-Pyrimidinyl | Alter hydrogen bonding pattern and basicity | Coupling of 2,3,6-trifluorobenzoyl chloride with 4-aminopyrimidine |

| 4-Pyridinyl | 5-Thiazolyl | Modify ring size and heteroatom composition | Coupling of 2,3,6-trifluorobenzoyl chloride with 5-aminothiazole |

| 4-Pyridinyl | 1-Methyl-4-piperidyl | Introduce flexibility and remove aromaticity | Reductive amination of a piperidone precursor followed by acylation |

Introduction of Reporter Groups for Imaging and Mechanistic Probes

To study the cellular distribution, target engagement, and mechanism of action of this compound, it is often necessary to introduce reporter groups. These can include fluorescent dyes for imaging, photoaffinity labels for target identification, and "clickable" handles for bioorthogonal conjugation.

Fluorescent Probes: Fluorescently labeled analogs allow for the visualization of the compound's localization within cells and tissues. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties. Common fluorophores include fluorescein, rhodamine, and BODIPY derivatives. The fluorophore can be attached to the parent molecule via a linker, typically at a position that is not critical for its biological activity. For this compound, a potential attachment point could be a substituent on the pyridine ring, introduced synthetically. For example, an amino-substituted pyridinyl analog could be synthesized and then coupled to a fluorophore's N-hydroxysuccinimide (NHS) ester.

Photoaffinity Labels: These probes are invaluable for identifying the direct binding partners of a compound. They contain a photoreactive group, such as a diazirine or a benzophenone, that upon UV irradiation, forms a covalent bond with nearby molecules. nih.gov The probe can be designed to include a trifluoromethylphenyldiazirine group, which is small and chemically stable in the dark. nih.gov This group could be incorporated into the benzoyl ring in place of one of the fluorine atoms or attached via a linker to the pyridine ring. After covalent cross-linking to its target protein, the protein-probe adduct can be identified using mass spectrometry.

Clickable Analogs: The introduction of a "clickable" functional group, such as a terminal alkyne or an azide, allows for the use of bioorthogonal chemistry. nih.gov This enables the facile attachment of various reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging) in a highly specific manner, even in complex biological systems. A clickable handle could be introduced, for example, as a propargyl ether or an azidoethyl substituent on the pyridine ring.

The table below outlines strategies for introducing reporter groups:

| Reporter Group Type | Example Group | Attachment Strategy | Research Application |

| Fluorescent Probe | BODIPY-FL | Coupling of an amino-functionalized analog with BODIPY-FL NHS ester | Cellular imaging and localization studies |

| Photoaffinity Label | Trifluoromethylphenyldiazirine | Synthesis of an analog with the diazirine incorporated on the benzoyl ring | Covalent labeling and identification of binding partners |

| Clickable Handle | Terminal Alkyne | Synthesis of a pyridinyl analog with a propargyl ether substituent | Bioorthogonal conjugation to various reporter tags for diverse applications |

Development of Prodrug Strategies for Enhanced Research Delivery (not clinical)

For research applications, prodrug strategies can be employed to improve the delivery and release of this compound in experimental systems, such as cell culture or animal models. derpharmachemica.com These strategies are not intended for clinical use but rather as tools to overcome experimental hurdles like poor cell permeability or off-target effects in a research context.

A common approach is to mask a key functional group of the molecule with a promoiety that is cleaved under specific conditions to release the active compound. For this compound, the pyridine nitrogen or the amide nitrogen could be targeted for prodrug modification.

Targeting the Pyridine Nitrogen: The basicity of the pyridine nitrogen can be masked by forming a pyridinium (B92312) salt with a cleavable promoiety. For instance, an N-acyloxymethyl pyridinium derivative can be synthesized. This derivative would likely be more cell-permeable, and once inside the cell, esterases would cleave the ester bond, leading to an unstable intermediate that releases the parent compound.

Targeting the Amide Nitrogen: While generally stable, the amide nitrogen can be part of a prodrug system. For example, a "trimethyl lock" system could be designed where the amide is part of a larger structure that undergoes intramolecular cyclization to release the parent benzamide (B126) under specific pH conditions. nih.gov

Another strategy involves creating light-activated or "caged" compounds. In this approach, a photolabile protecting group is attached to a critical functional group of the molecule, rendering it inactive. The active compound can then be released with high spatial and temporal control by applying light of a specific wavelength. This is particularly useful for studying acute biological responses in living systems.

The following table summarizes potential research-focused prodrug strategies:

| Prodrug Strategy | Target Functional Group | Release Mechanism | Research Advantage |

| Acyloxymethyl Pyridinium | Pyridine Nitrogen | Enzymatic (esterase) cleavage | Improved cell permeability for in vitro studies |

| Trimethyl Lock System | Amide Nitrogen | pH-dependent intramolecular cyclization | Controlled release in specific cellular compartments |

| Photolabile Caging | Pyridine Nitrogen | Photolysis (light-induced cleavage) | Precise spatiotemporal control of compound release |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights Gained

Research into 2,3,6-Trifluoro-N-(4-pyridinyl)benzamide and its analogs has made substantial contributions to our understanding of kinase inhibition, a cornerstone of modern targeted cancer therapy. The core N-(4-pyridinyl)benzamide structure has proven to be a versatile scaffold for targeting the ATP-binding site of various kinases, including p38 MAP kinase. abcam.comselleckchem.comrndsystems.com The strategic incorporation of fluorine atoms, as seen in the subject compound, is a key insight gained from this research. Fluorine's unique properties—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—have been leveraged to modulate critical pharmaceutical properties. mdpi.comresearchgate.net

Key academic contributions include:

Modulation of Physicochemical Properties: Studies have shown that trifluorination of the benzamide (B126) ring can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.comresearchgate.net This allows for fine-tuning of pharmacokinetic profiles, a crucial aspect of drug development.

Elucidation of Structure-Activity Relationships (SAR): The synthesis and evaluation of a wide range of fluorinated benzamide-pyridine derivatives have established clear SAR. drugbank.comresearchgate.net This has provided a rational basis for designing inhibitors with enhanced potency and selectivity for specific kinase targets.

Probing Kinase Conformations: This class of compounds has been instrumental in developing Type II kinase inhibitors, which selectively bind to the inactive "DFG-out" conformation of the kinase. This approach offers a pathway to achieving greater selectivity compared to inhibitors that target the highly conserved active conformation.

Foundation for Advanced Inhibitors: The fundamental insights from this scaffold have served as a foundation for developing more complex and clinically relevant kinase inhibitors used in oncology. nih.gov

Identification of Unresolved Questions and Knowledge Gaps

Despite significant progress, several questions remain unanswered, presenting opportunities for further investigation.

Comprehensive Selectivity Profiling: While often designed for a specific primary target like p38 MAPK, the full kinome-wide selectivity of this compound is not fully characterized. researchgate.net A lack of comprehensive profiling means that potential off-target effects, which could lead to unforeseen toxicity or beneficial polypharmacology, remain largely unknown.

Mechanisms of Acquired Resistance: A major challenge in kinase inhibitor therapy is the development of acquired resistance, often through mutations in the kinase domain, such as at the "gatekeeper" residue. nyu.edunsf.gov The specific resistance mechanisms that might arise in response to this particular trifluorinated scaffold have not been extensively studied. Understanding these potential mutations is critical for predicting clinical longevity and designing next-generation inhibitors.

In Vivo Efficacy and ADMET Properties: Much of the available data on this specific compound is derived from in vitro biochemical and cellular assays. There is a significant knowledge gap regarding its in vivo efficacy, bioavailability, metabolic fate, and potential toxicity (ADMET). These properties are critical for assessing its potential as a drug candidate or a reliable in vivo chemical probe.

Structural Basis of Fluorine Effects: While the benefits of fluorination are empirically well-documented, the precise structural and quantum mechanical basis for how specific fluorination patterns (like the 2,3,6-substitution) influence binding affinity and selectivity is not always clear. researchgate.net A deeper understanding would enable more predictive, rational drug design.

Emerging Trends and Novel Methodologies in Fluorinated Benzamide-Pyridine Research

The broader field of kinase inhibitor research is continually evolving, with several trends directly relevant to the future of fluorinated benzamide-pyridine compounds.

Targeted Covalent Inhibitors (TCIs): There is a growing interest in designing inhibitors that form a permanent covalent bond with a non-catalytic cysteine residue near the active site. This can lead to increased potency and duration of action. Future research could explore incorporating a reactive "warhead" onto the this compound scaffold to create novel TCIs.

Targeted Protein Degradation: A paradigm-shifting methodology involves designing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). nih.gov These molecules link a target-binding ligand to an E3 ubiquitin ligase ligand, inducing the degradation of the target protein rather than just inhibiting it. The benzamide-pyridine scaffold could serve as the "warhead" for developing PROTACs targeting specific kinases for degradation.

Advanced Computational Chemistry: The use of sophisticated computational methods, such as free-energy perturbation (FEP) and advanced molecular dynamics simulations, is becoming more routine in drug design. researchgate.net These tools can more accurately predict the binding affinities of novel fluorinated analogs, streamlining the design-synthesis-test cycle and reducing reliance on empirical screening.

Radiolabeling for PET Imaging: The use of the fluorine-18 (B77423) isotope (¹⁸F) in positron emission tomography (PET) imaging is a major trend in diagnostics and drug development. nih.gov Synthesizing an ¹⁸F-labeled version of this compound could enable in vivo imaging of target engagement and biodistribution, providing invaluable data for clinical translation.

Potential for Future Academic Exploration and Development of Research Tools

The this compound scaffold holds considerable potential for future academic research, not only as a therapeutic starting point but also as a tool for fundamental biological discovery.

Development of High-Selectivity Chemical Probes: There is a persistent need for high-quality chemical probes to dissect the function of individual kinases within complex signaling networks. nih.govresearchgate.net Future work could focus on optimizing the selectivity of the this compound scaffold for a single kinase target. Such a probe would be invaluable for validating the role of that kinase in specific diseases.

Exploration of Allosteric Inhibition: To overcome challenges associated with targeting the conserved ATP-binding site and to achieve greater selectivity, researchers are increasingly exploring allosteric inhibitors that bind to less-conserved sites on the kinase. researchgate.net Future synthetic efforts could modify the benzamide-pyridine structure to target allosteric pockets identified through computational or fragment-screening methods.

Application in Neglected Diseases: While kinase inhibitors are most prominent in oncology, kinase signaling is crucial in many pathogens. The scaffold could be explored for activity against kinases in parasites (e.g., malaria) or fungi, opening new avenues for anti-infective drug discovery.

Creation of Versatile Synthetic Intermediates: Further exploration of the synthetic chemistry of trifluorinated benzamides and pyridines could lead to novel, more efficient synthetic routes. scienmag.commdpi.com This would not only facilitate research on this specific compound but also provide the broader chemistry community with valuable building blocks for creating diverse fluorinated molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.